1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol
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Overview
Description
1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a butyl group and a phenyl ring bearing an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by its attachment to the phenyl ring. The piperidine ring is then introduced, and finally, the butyl group is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or piperidine rings .
Scientific Research Applications
1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety may play a key role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxazole-containing molecules. Examples include:
- 1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol
- 2-(2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. The presence of both the oxazole and piperidine rings, along with the butyl substitution, gives it unique chemical and biological properties that can be leveraged in various research and industrial applications .
Properties
CAS No. |
56658-02-7 |
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Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-butyl-4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C20H30N2O2/c1-4-5-12-22-13-10-20(23,11-14-22)17-9-7-6-8-16(17)18-21-19(2,3)15-24-18/h6-9,23H,4-5,10-15H2,1-3H3 |
InChI Key |
MRHQANLLSOTFKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)(C2=CC=CC=C2C3=NC(CO3)(C)C)O |
Origin of Product |
United States |
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